molecular formula C18H14N2O2 B12976672 4-(Indolin-1-yl)-1-nitrosonaphthalen-2-ol

4-(Indolin-1-yl)-1-nitrosonaphthalen-2-ol

Cat. No.: B12976672
M. Wt: 290.3 g/mol
InChI Key: FZTNNYXYTNKALE-UHFFFAOYSA-N
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Description

4-(Indolin-1-yl)-1-nitrosonaphthalen-2-ol is a complex organic compound that features both indoline and naphthalene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Indolin-1-yl)-1-nitrosonaphthalen-2-ol typically involves multi-step organic reactions. One common method involves the reaction of indoline derivatives with naphthalene-based compounds under specific conditions. For instance, the treatment of indoline with naphthalene-2,4-dione in the presence of a nitrosating agent can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale reactions, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Indolin-1-yl)-1-nitrosonaphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinone derivatives, while reduction can produce amine-substituted naphthalenes .

Scientific Research Applications

4-(Indolin-1-yl)-1-nitrosonaphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Indolin-1-yl)-1-nitrosonaphthalen-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways where the compound acts as an inhibitor or modulator .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Indolin-1-yl)-1-nitrosonaphthalen-2-ol is unique due to its combination of indoline and naphthalene structures, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-yl)-1-nitrosonaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-11-16(13-6-2-3-7-14(13)18(17)19-22)20-10-9-12-5-1-4-8-15(12)20/h1-8,11,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZTNNYXYTNKALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC(=C(C4=CC=CC=C43)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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